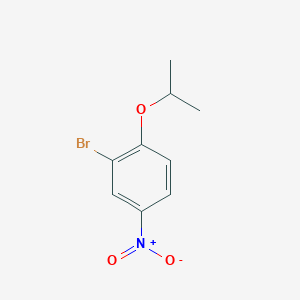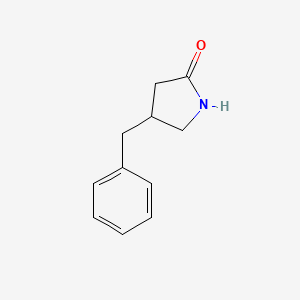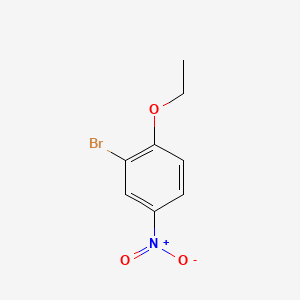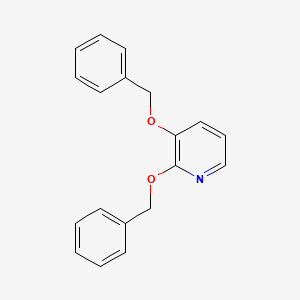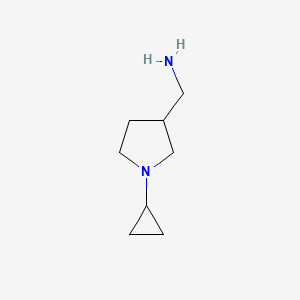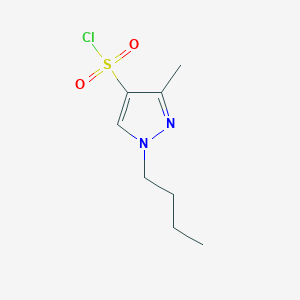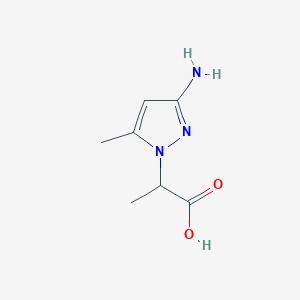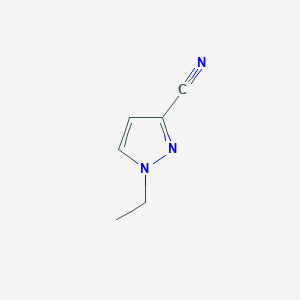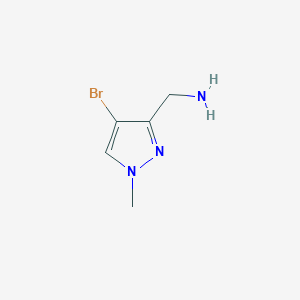
3-Morpholin-4-ylbutan-1-ol
Descripción general
Descripción
3-Morpholin-4-ylbutan-1-ol, also known as MBBO, is a chemical compound that is widely used in various fields of research and industry. It has a molecular formula of C8H17NO2 and a molecular weight of 159.23 .
Molecular Structure Analysis
The molecular structure of 3-Morpholin-4-ylbutan-1-ol is represented by the formula C8H17NO2 . The exact structure would require more specific information or a detailed spectroscopic analysis.Aplicaciones Científicas De Investigación
Proteomics Research
3-Morpholin-4-ylbutan-1-ol: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product for proteomics research due to its unique molecular structure and biological activity . It aids in the identification and quantification of proteins, understanding their functions, and studying their interactions and modifications.
Medicinal Chemistry
In the realm of medicinal chemistry, 3-Morpholin-4-ylbutan-1-ol serves as a scaffold for the synthesis of benzoxaboroles . Benzoxaboroles are compounds that have shown promise as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents. The versatility of 3-Morpholin-4-ylbutan-1-ol allows for the creation of various derivatives with potential therapeutic applications.
Neuropharmacology
Recent studies have indicated that compounds like 3-Morpholin-4-ylbutan-1-ol may play a role in neuropharmacological research. For instance, adaptive myelination is a process that is essential for learning and memory but can also contribute to drug addiction . Research into compounds that can influence this process is crucial for understanding and potentially treating addiction.
Environmental Science
3-Morpholin-4-ylbutan-1-ol: is also relevant in environmental science research. It can be used to study the impact of chemical compounds on ecosystems and their interactions with various environmental factors. This includes assessing the biodegradability of compounds and their potential to accumulate in the environment.
Industrial Applications
In industrial settings, 3-Morpholin-4-ylbutan-1-ol finds applications in the development of new materials and chemicals. Its properties can be harnessed to improve the efficiency of industrial processes or to create products with enhanced performance characteristics .
Biochemistry Research
Lastly, 3-Morpholin-4-ylbutan-1-ol is significant in biochemistry research. It is involved in the study of chemical processes within and relating to living organisms . By understanding the biochemical role of this compound, researchers can explore its potential in various biological pathways and its effects on cellular functions.
Propiedades
IUPAC Name |
3-morpholin-4-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2-5-10)9-3-6-11-7-4-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNVZWRSIWZAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602102 | |
| Record name | 3-(Morpholin-4-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35806-22-5 | |
| Record name | 3-(Morpholin-4-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35806-22-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

